1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound that features a benzodiazole ring fused to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzodiazole derivatives with cyclopropane carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane moiety may contribute to the compound’s stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzo[d]imidazol-2-yl)cyclopropane-1-carboxylic acid
- 1-(1H-1,3-benzodiazol-2-yl)cyclopropane-1-carboxylic acid
Uniqueness
1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the benzodiazole ring and the presence of the cyclopropane carboxylic acid moiety. This unique structure may confer distinct biological and chemical properties compared to similar compounds .
Properties
CAS No. |
2680528-07-6 |
---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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